2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole

Cheminformatics Chemical Biology Library Design

2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1351608-92-8) is a synthetic small molecule that embeds four distinct heterocyclic or cyclic amine motifs—furan, 1,3,4-thiadiazole, piperidine, and pyridine—within a single compact framework (MW 326.42, formula C₁₇H₁₈N₄OS). The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its presence in compounds exhibiting kinase inhibition, anti-inflammatory activity, and antimicrobial effects.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 1351608-92-8
Cat. No. B2585555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole
CAS1351608-92-8
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CN=CC=C4
InChIInChI=1S/C17H18N4OS/c1-3-13(11-18-7-1)12-21-8-5-14(6-9-21)16-19-20-17(23-16)15-4-2-10-22-15/h1-4,7,10-11,14H,5-6,8-9,12H2
InChIKeyVWCIMMWIFNXOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1351608-92-8): A Multi-Heterocyclic Scaffold for Kinase-Focused Library Design


2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1351608-92-8) is a synthetic small molecule that embeds four distinct heterocyclic or cyclic amine motifs—furan, 1,3,4-thiadiazole, piperidine, and pyridine—within a single compact framework (MW 326.42, formula C₁₇H₁₈N₄OS) . The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its presence in compounds exhibiting kinase inhibition, anti-inflammatory activity, and antimicrobial effects [1]. The compound is currently catalogued by multiple chemical suppliers exclusively as a research-grade screening compound or synthetic building block, and no primary research article reporting its own biological characterization has been identified in the public domain .

Why 1351608-92-8 Cannot Be Replaced by a Generic 1,3,4-Thiadiazole or Simple Piperidine Analog


The compound’s value proposition rests on the simultaneous presentation of the furan-2-yl group at the thiadiazole 2-position and the 1-(pyridin-3-ylmethyl)piperidin-4-yl fragment at the 5-position. In the broader 1,3,4-thiadiazole class, anti-inflammatory activity is highly sensitive to the nature and position of substituents; a focused series of pyridine-based thiadiazoles (NTD1–NTD5) demonstrated that small structural changes can shift in vitro COX inhibition potency by more than an order of magnitude [1]. Similarly, within the IRAK-4 kinase inhibitor patent landscape, thiadiazolyl-substituted pyridyl compounds rely on a precise spatial arrangement of heterocyclic rings to achieve potent binding, and even closely related thiazole/thiadiazole isosteres show divergent selectivity profiles [2]. Consequently, a purchaser seeking to screen this exact chemotype—whether for kinase profiling, anti-inflammatory assay panels, or structure-activity relationship (SAR) expansion—cannot assume that a generic 1,3,4-thiadiazole, a furan-deleted analog, or a regioisomeric pyridylmethyl piperidine will reproduce the same molecular recognition pattern or biological outcome.

Quantitative Differentiation Evidence for 1351608-92-8: Comparator-Based Analysis


Structural Uniqueness Versus Closest Commercially Available Congeners

A substructure search of the PubChem and ChEMBL databases indicates that no compound with the complete 2-(furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole framework has been the subject of a published bioactivity study as of early 2026 . The closest commercially catalogued relatives—2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1) and 1-benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine—lack the pyridin-3-ylmethyl substituent that is expected to confer distinct hydrogen-bonding, π-stacking, and lipophilic characteristics . This gap means that 1351608-92-8 uniquely populates an unexplored region of chemical space for any research group seeking to diversify a screening collection with a pyridylmethyl-piperidine-furan-thiadiazole hybrid [1].

Cheminformatics Chemical Biology Library Design

Class-Level Kinase Inhibition Potential Inferred from Thiadiazolyl-Pyridyl Patent SAR

The US patent 9,242,976 (Bristol-Myers Squibb) discloses that thiadiazolyl-substituted pyridyl compounds bearing a piperidine linker can achieve IRAK-4 IC₅₀ values below 100 nM, with potency exquisitely dependent on the nature of the terminal heterocycle and the pyridyl attachment point [1]. Although 1351608-92-8 itself is not exemplified in this patent, its 3-pyridylmethyl-piperidine-furan-thiadiazole architecture maps closely onto the Markush structure, placing it within the same pharmacophoric family. In contrast, the thiazole isosteres disclosed in the same patent show a systematic >2-fold loss in potency across multiple examples, underscoring the importance of the thiadiazole ring for target engagement [1].

Kinase Inhibition IRAK-4 Inflammation

Absence of Published Direct Comparator Bioactivity Data: A Gap Analysis

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, and BindingDB (conducted April 2026) returned zero records containing quantitative IC₅₀, Kᵢ, EC₅₀, or % inhibition data for CAS 1351608-92-8 against any biological target . The closest structurally characterized active compounds—pyridine-based thiadiazoles evaluated for COX inhibition and anti-inflammatory activity in the Heliyon 2024 study—report IC₅₀ values ranging from 12.8 μM to >100 μM for the most potent members of the series (NTD1–NTD5), but none of these compounds contain the furan-2-yl or pyridin-3-ylmethyl-piperidine moieties that define 1351608-92-8 [1]. This data gap means that any claims about the compound's bioactivity are, at present, extrapolations from class behavior rather than direct experimental evidence.

Bioactivity Comparator Data Gap Analysis

Optimal Deployment Scenarios for CAS 1351608-92-8 Based on Current Evidence


Focused Kinase Screening Library Expansion

Given the structural alignment with the Bristol-Myers Squibb IRAK-4 inhibitor patent chemotype [1], 1351608-92-8 is best deployed as a singleton addition to a kinase-focused screening deck. Its unique combination of furan and pyridin-3-ylmethyl substituents offers a scaffold-hopping opportunity distinct from the more common phenyl or substituted-phenyl thiadiazoles that dominate commercial kinase libraries.

Negative Control or Selectivity Counter-Screen for Pyridine-Thiadiazole SAR Studies

For laboratories actively characterizing pyridine-based thiadiazole anti-inflammatory agents of the type described by Podila et al. (2024) [2], 1351608-92-8 can serve as a structurally divergent comparator to probe the SAR around the thiadiazole 2- and 5-positions. Its furan-for-substituted-phenyl swap and piperidine-for-amide linker replacement provide a clean chemical perturbation for assessing pharmacophore boundaries.

Synthetic Intermediate for Late-Stage Diversification

The secondary amine of the piperidine ring in 2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1) demonstrates that the piperidine nitrogen is a tractable handle for further functionalization. By extension, 1351608-92-8—which already bears the pyridin-3-ylmethyl group—can be used as an advanced intermediate for amide coupling, sulfonylation, or reductive amination to rapidly generate a small focused library around the pyridylmethyl-piperidine-thiadiazole core.

Computational Docking and Pharmacophore Modeling Campaigns

Because no experimental bioactivity data exist to guide target selection, initial use of 1351608-92-8 should be coupled with computational inverse docking or pharmacophore matching against databases such as ChEMBL or the Protein Data Bank [1]. Its multi-heterocyclic architecture provides multiple hydrogen-bond acceptor/donor vectors and π-stacking surfaces, making it a valuable probe for identifying novel target hypotheses in silico prior to committing to costly biochemical screening.

Quote Request

Request a Quote for 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.